

# Enzymatic synthesis of chiral phenylacetate derivatives

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## Compound of Interest

Compound Name: Methyl 4-chlorophenylacetate

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## Application Note & Protocol Guide

### Enzymatic Synthesis of Chiral Phenylacetate Derivatives via Kinetic Resolution

For: Researchers, scientists, and drug development professionals.

## I. Introduction: The Significance of Chiral Phenylacetates and the Enzymatic Advantage

Chiral phenylacetate derivatives are pivotal structural motifs in a multitude of active pharmaceutical ingredients (APIs).<sup>[1][2][3][4]</sup> The stereochemistry of these molecules is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.<sup>[1]</sup> Traditional chemical synthesis routes for accessing single enantiomers often involve complex multi-step processes, the use of expensive chiral auxiliaries, or resolutions that discard 50% of the material as the undesired enantiomer.<sup>[1]</sup>

Biocatalysis, particularly the use of enzymes, has emerged as a powerful and sustainable alternative for asymmetric synthesis.<sup>[1][2][5]</sup> Lipases (EC 3.1.1.3), a class of hydrolases, are especially well-suited for industrial applications due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.<sup>[6][7][8]</sup> This application note provides a detailed protocol for the enzymatic kinetic resolution of a racemic phenylacetate ester using a

commercially available lipase, offering a practical and efficient method for the preparation of enantiomerically enriched phenylacetic acid and its corresponding ester.

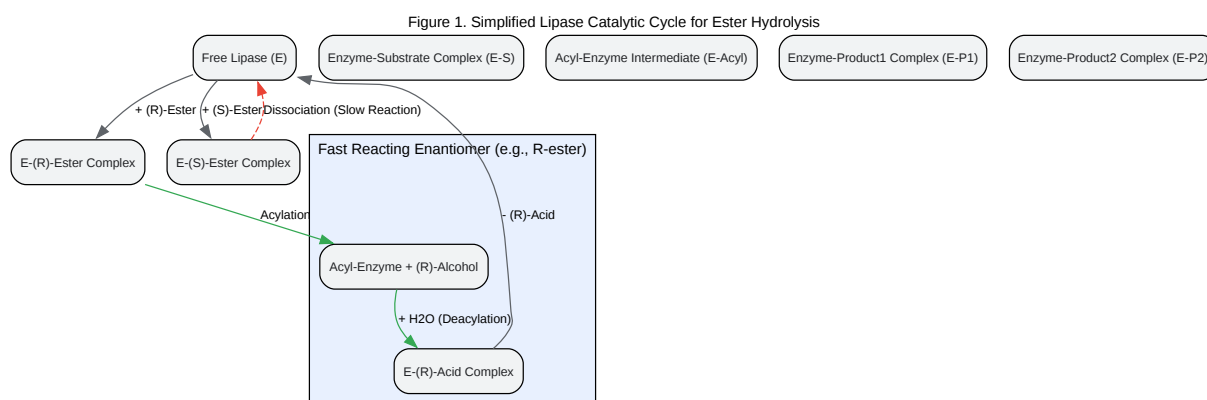
The core principle of enzymatic kinetic resolution lies in the differential reaction rates of the two enantiomers of a racemic substrate with the enzyme.<sup>[9][10]</sup> The lipase will selectively catalyze the hydrolysis (or transesterification) of one enantiomer at a much higher rate than the other, leading to a mixture of an enantioenriched product and the unreacted, enantioenriched starting material.

## II. Mechanism of Lipase-Catalyzed Enantioselective Hydrolysis

Lipases belong to the family of serine hydrolases and operate via a well-established "ping-pong bi-bi" mechanism.<sup>[6]</sup> The catalytic activity stems from a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues, located within the enzyme's active site.<sup>[6]</sup>

The enantioselectivity of lipases arises from the three-dimensional architecture of the active site, which creates a chiral environment. The differential binding affinity and orientation of the two enantiomers of the substrate within the active site lead to the formation of diastereomeric transition states with different activation energies. The enantiomer that fits more favorably into the active site, allowing for optimal interaction with the catalytic triad, is hydrolyzed at a significantly faster rate.

A key structural feature of many lipases is a mobile element called the "lid," which covers the active site.<sup>[6][11]</sup> In aqueous environments, the lid is typically closed. However, at a water-organic solvent interface, a conformational change occurs, opening the lid and allowing substrate access to the catalytic machinery.<sup>[11]</sup> This interfacial activation is a hallmark of lipase catalysis.



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Caption: A diagram illustrating the preferential binding and reaction of one enantiomer in a lipase-catalyzed kinetic resolution.

### III. Materials and Reagents

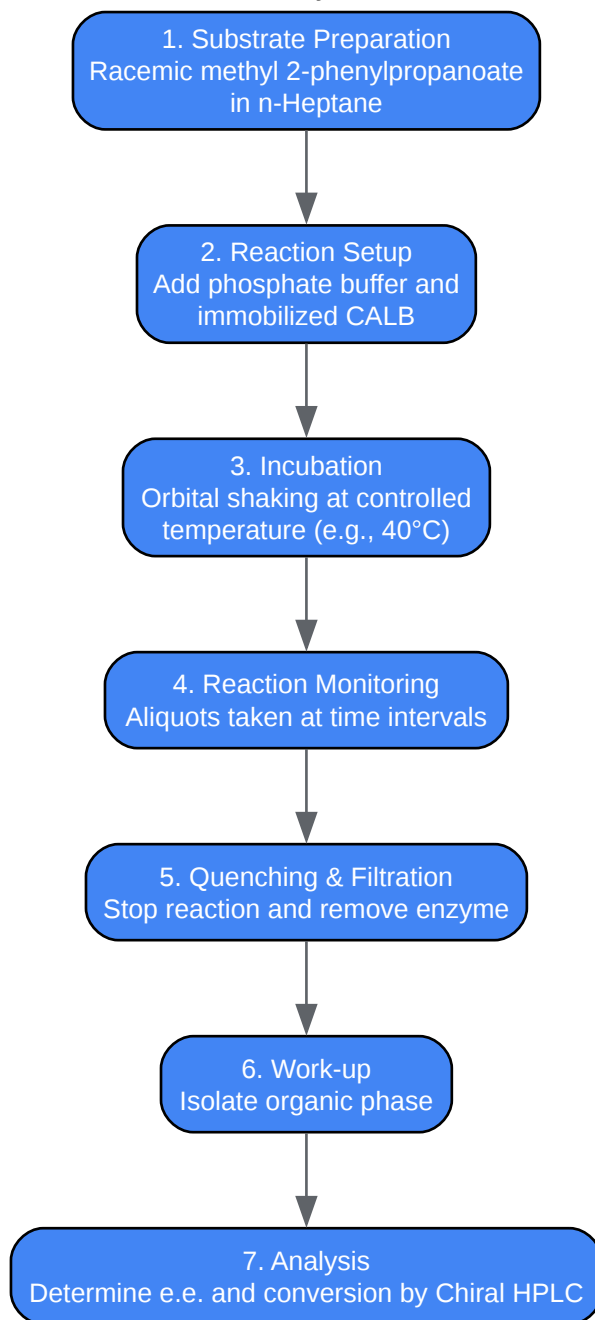
Material	Supplier	Grade	Notes
Racemic methyl 2-phenylpropanoate	Sigma-Aldrich	≥98%	Substrate
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)	Sigma-Aldrich / Novozymes	Biocatalysis grade	Highly effective and robust enzyme[12][13][14]
n-Heptane	Fisher Scientific	HPLC grade	Organic solvent
Phosphate Buffer (0.1 M, pH 7.0)	Prepared in-house	Analytical grade	Aqueous phase
Isopropanol (IPA)	Fisher Scientific	HPLC grade	For HPLC mobile phase and sample quenching
Hexane	Fisher Scientific	HPLC grade	For HPLC mobile phase
Trifluoroacetic Acid (TFA)	Sigma-Aldrich	HPLC grade	Mobile phase additive
(R)-2-Phenylpropanoic acid	Sigma-Aldrich	≥99%	Standard for HPLC analysis
(S)-2-Phenylpropanoic acid	Sigma-Aldrich	≥99%	Standard for HPLC analysis
Anhydrous Sodium Sulfate	Fisher Scientific	Anhydrous	Drying agent

## IV. Experimental Protocols

### A. Protocol 1: Enzymatic Kinetic Resolution of Racemic Methyl 2-Phenylpropanoate

This protocol details the enantioselective hydrolysis of racemic methyl 2-phenylpropanoate catalyzed by immobilized CALB.

Figure 2. Workflow for Enzymatic Kinetic Resolution



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Caption: Step-by-step workflow for the enzymatic kinetic resolution experiment.

#### Step-by-Step Procedure:

- **Reaction Setup:** In a 50 mL screw-capped flask, dissolve 1.0 g of racemic methyl 2-phenylpropanoate in 20 mL of n-heptane.

- **Aqueous Phase Addition:** Add 2.0 mL of 0.1 M phosphate buffer (pH 7.0). The addition of a small amount of water can enhance the flexibility and enantioselectivity of the lipase in organic solvents.[\[15\]](#)
- **Enzyme Addition:** Add 100 mg of immobilized *Candida antarctica* Lipase B (CALB). Immobilization improves enzyme stability, reusability, and simplifies recovery.[\[11\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **Incubation:** Seal the flask and place it in an orbital shaker set at 200 rpm and 40°C.
- **Reaction Monitoring:** At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), carefully withdraw a 100 µL aliquot of the organic phase.
- **Sample Preparation for Analysis:** Dilute the aliquot with 900 µL of isopropanol to quench the reaction and prepare it for HPLC analysis. Filter the sample through a 0.45 µm syringe filter.
- **Termination and Work-up (at ~50% conversion):** Once the reaction reaches approximately 50% conversion (as determined by preliminary HPLC runs), stop the reaction. Remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[\[20\]](#)
- **Product Isolation:** Separate the organic layer from the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of the unreacted (S)-methyl 2-phenylpropanoate and the product, (R)-2-phenylpropanoic acid.

## B. Protocol 2: Chiral HPLC Analysis for Determination of Enantiomeric Excess (e.e.) and Conversion

Accurate determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[\[21\]](#)[\[25\]](#)[\[26\]](#)

Instrumentation and Conditions:

- **HPLC System:** Agilent 1260 Infinity II or equivalent with a UV detector.

- Chiral Column: Chiralcel® OD-H (or equivalent polysaccharide-based column).
- Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (95:5:0.1 v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

#### Procedure:

- System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Standard Injection: Inject standards of the racemic substrate, and the pure (R) and (S) enantiomers of the acid product to determine their respective retention times.
- Sample Injection: Inject the filtered and diluted samples from the enzymatic reaction.
- Data Analysis: Integrate the peak areas of the substrate enantiomers and the product enantiomers.

#### Calculations:

- Enantiomeric Excess of Substrate (e.e.s):
  - $$\text{e.e.s (\%)} = [ |\text{Area(S-ester)} - \text{Area(R-ester)}| / (\text{Area(S-ester)} + \text{Area(R-ester)}) ] \times 100$$
- Enantiomeric Excess of Product (e.e.p):
  - $$\text{e.e.p (\%)} = [ |\text{Area(R-acid)} - \text{Area(S-acid)}| / (\text{Area(R-acid)} + \text{Area(S-acid)}) ] \times 100$$
- Conversion (c):
  - $$\text{c (\%)} = [ (\text{Area(R-acid)} + \text{Area(S-acid)}) / (\text{Area(R-acid)} + \text{Area(S-acid)} + \text{Area(R-ester)} + \text{Area(S-ester)}) ] \times 100$$

- Enantiomeric Ratio (E): A measure of the enzyme's selectivity.
  - $E = \ln[ (1 - c)(1 - e.e.s) ] / \ln[ (1 - c)(1 + e.e.s) ]$  or  $E = \ln[ 1 - c(1 + e.e.p) ] / \ln[ 1 - c(1 - e.e.p) ]$

## V. Expected Results and Data Interpretation

A successful kinetic resolution will show a time-dependent increase in the concentration of the (R)-acid product and a corresponding decrease in the (R)-ester substrate. The concentration of the (S)-ester will decrease more slowly. The optimal point to stop the reaction is typically around 50% conversion, which theoretically yields products with the highest enantiomeric excess.

Time (h)	Conversion (%)	e.e.s (%)	e.e.p (%)	E-Value
2	15.2	18.0	98.5	>150
4	28.9	40.6	98.2	>150
8	45.1	82.1	97.9	>150
24	51.3	98.8	97.5	>150

Table 1: Representative data from the kinetic resolution of methyl 2-phenylpropanoate with CALB. High E-values (>100) are indicative of an excellent resolution.

## VI. Causality Behind Experimental Choices (Field-Proven Insights)

- Choice of Enzyme (CALB):Candida antarctica Lipase B is renowned for its broad substrate scope, high enantioselectivity for a wide range of secondary alcohols and  $\alpha$ -substituted esters, and exceptional stability, making it a go-to biocatalyst for synthetic applications.[\[12\]](#)  
[\[13\]](#)[\[14\]](#)[\[27\]](#)[\[28\]](#)
- Immobilization: Using an immobilized enzyme, such as Novozym® 435 where CALB is adsorbed onto a macroporous acrylic resin, is critical for industrial viability. It prevents enzyme aggregation, enhances thermal and operational stability, and dramatically simplifies



downstream processing by allowing for easy separation of the catalyst from the reaction mixture.<sup>[11][13][20]</sup>

- **Solvent Selection (n-Heptane):** The choice of an organic solvent is a critical parameter that influences lipase activity and selectivity.<sup>[8][29]</sup> Hydrophobic, non-polar solvents like n-heptane ( $\log P > 4$ ) are generally preferred as they tend to maintain the essential layer of water around the enzyme necessary for catalytic activity without stripping it away, which can occur with more polar solvents.<sup>[8]</sup> This "solvent engineering" approach is key to optimizing enzymatic reactions in non-aqueous media.<sup>[30][31]</sup>
- **pH of Aqueous Buffer:** While the bulk reaction is in an organic solvent, the pH of the microenvironment around the enzyme is dictated by the added aqueous buffer. A pH of 7.0 is generally optimal for the stability and activity of many lipases, including CALB.

## VII. Troubleshooting Guide

Problem	Possible Cause(s)	Solution(s)
Low or No Reaction	Inactive enzyme, incorrect pH, insufficient water activity.	Verify enzyme activity with a standard substrate (e.g., p-nitrophenyl butyrate assay). Ensure the pH of the buffer is correct. Slightly increase the volume of the aqueous phase.
Low Enantioselectivity (Low E-value)	Sub-optimal temperature, wrong choice of solvent, enzyme denaturation.	Optimize the reaction temperature (try a range from 30-60°C). Screen other hydrophobic solvents (e.g., toluene, cyclohexane). Ensure the enzyme has not been denatured by heat or contaminants.
Poor Peak Shape in HPLC	Column contamination, inappropriate mobile phase, sample overload.	Flush the column with a stronger solvent (e.g., 100% IPA). Adjust the mobile phase composition (e.g., vary the percentage of IPA). Inject a more dilute sample.
Reaction Stalls Before 50% Conversion	Product inhibition, equilibrium reached.	In a hydrolysis reaction, the acid product can lower the micro-environmental pH, inhibiting the enzyme. Consider adding a non-reactive base to neutralize the acid as it forms. For esterification/transesterification, remove the water or alcohol by-product.

## VIII. References

- Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (n.d.). MDPI. Retrieved January 8, 2026, from [\[Link\]](#)
- Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (2004). Current Organic Chemistry. Retrieved January 8, 2026, from [\[Link\]](#)
- Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. (2024). ACS Omega. Retrieved January 8, 2026, from [\[Link\]](#)
- Directed evolution of *Candida antarctica* lipase B for kinetic resolution of profen esters. (2013). ChemCatChem. Retrieved January 8, 2026, from [\[Link\]](#)
- How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. (2000). The Journal of Organic Chemistry. Retrieved January 8, 2026, from [\[Link\]](#)
- Systematic Investigation of the Kinetic Resolution of 3-Hydroxy Fatty Acid Esters Using *Candida antarctica* Lipase B (CALB) and the Influence of Competing Oligomerization on the Enantiomeric Ratios. (2008). Helvetica Chimica Acta. Retrieved January 8, 2026, from [\[Link\]](#)
- Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (n.d.). ResearchGate. Retrieved January 8, 2026, from [\[Link\]](#)
- Immobilization for Lipase: Enhanced Activity and Stability by Flexible Combination and Solid Support. (2022). Applied Biochemistry and Biotechnology. Retrieved January 8, 2026, from [\[Link\]](#)
- Solvent engineering applied to lipase-catalyzed glycerolysis of triolein. (2005). Journal of the American Oil Chemists' Society. Retrieved January 8, 2026, from [\[Link\]](#)
- Lipase catalysis in organic solvents: advantages and applications. (2015). Journal of Molecular Catalysis B: Enzymatic. Retrieved January 8, 2026, from [\[Link\]](#)
- Some strategies of lipase engineering to improve their tolerance to solvents. (2023). ResearchGate. Retrieved January 8, 2026, from [\[Link\]](#)

- Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. (1995). Enzyme and Microbial Technology. Retrieved January 8, 2026, from [\[Link\]](#)
- Kinetic resolution of drug intermediates catalyzed by lipase B from *Candida antarctica* immobilized on imobead-350. (2018). Biotechnology Progress. Retrieved January 8, 2026, from [\[Link\]](#)
- Lipase-catalyzed synthesis of xylitol monoesters: Solvent engineering approach. (2013). Journal of Molecular Catalysis B: Enzymatic. Retrieved January 8, 2026, from [\[Link\]](#)
- (a) Reusability and (b) storage stability of the lipase enzyme. (n.d.). ResearchGate. Retrieved January 8, 2026, from [\[Link\]](#)
- Engineering of *Candida antarctica* lipase B for hydrolysis of bulky carboxylic acid esters. (2010). Journal of Biotechnology. Retrieved January 8, 2026, from [\[Link\]](#)
- Lipases: Sources, immobilization techniques, and applications. (2023). International Journal of Environment, Agriculture and Biotechnology. Retrieved January 8, 2026, from [\[Link\]](#)
- Immobilization for Lipase: Enhanced Activity and Stability by Flexible Combination and Solid Support. (2022). PubMed. Retrieved January 8, 2026, from [\[Link\]](#)
- Engineering of *Candida antarctica* lipase B for the kinetic resolution of alpha-halo esters. (2010). The University of Manchester. Retrieved January 8, 2026, from [\[Link\]](#)
- Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses. (2010). Journal of Chromatography A. Retrieved January 8, 2026, from [\[Link\]](#)
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality. Retrieved January 8, 2026, from [\[Link\]](#)
- Natural flavor ester synthesis catalyzed by lipases. (2020). Flavour and Fragrance Journal. Retrieved January 8, 2026, from [\[Link\]](#)

- Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac. Retrieved January 8, 2026, from [\[Link\]](#)
- Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. (2021). Journal of the Brazilian Chemical Society. Retrieved January 8, 2026, from [\[Link\]](#)
- Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. (2024). ChemRxiv. Retrieved January 8, 2026, from [\[Link\]](#)
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). Organic Letters. Retrieved January 8, 2026, from [\[Link\]](#)
- Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. (2024). Cambridge Open Engage. Retrieved January 8, 2026, from [\[Link\]](#)
- (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). ResearchGate. Retrieved January 8, 2026, from [\[Link\]](#)
- Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. (2012). Tetrahedron: Asymmetry. Retrieved January 8, 2026, from [\[Link\]](#)
- Synthesis of Chirally Pure Enantiomers by Lipase. (2017). Journal of Oleo Science. Retrieved January 8, 2026, from [\[Link\]](#)
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2016). Biotechnology & Biotechnological Equipment. Retrieved January 8, 2026, from [\[Link\]](#)
- The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (2021). Molecules. Retrieved January 8, 2026, from [\[Link\]](#)
- Computational mechanistic investigation of the kinetic resolution of  $\alpha$ -methyl-phenylacetaldehyde by norcoclaurine synthase. (2024). Physical Chemistry Chemical Physics. Retrieved January 8, 2026, from [\[Link\]](#)

- Computational mechanistic investigation of the kinetic resolution of  $\alpha$ -methyl-phenylacetaldehyde by norcoclaurine synthase. (2024). ResearchGate. Retrieved January 8, 2026, from [\[Link\]](#)
- Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. (2019). Biotechnology and Bioengineering. Retrieved January 8, 2026, from [\[Link\]](#)
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ChemBioChem. Retrieved January 8, 2026, from [\[Link\]](#)
- Enzymatic Mannich Reaction for the Synthesis of  $\gamma$ -Chiral Amino-Substituted  $\alpha$ -Amino Acids. (2024). ACS Catalysis. Retrieved January 8, 2026, from [\[Link\]](#)
- Enzymatic strategies for asymmetric synthesis. (2021). Organic & Biomolecular Chemistry. Retrieved January 8, 2026, from [\[Link\]](#)
- Advancing Chiral Chemistry in Pharmaceutical Synthesis. (2012). Pharmaceutical Technology. Retrieved January 8, 2026, from [\[Link\]](#)
- Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). Molecules. Retrieved January 8, 2026, from [\[Link\]](#)
- Chirality and its Importance in Pharmaceutical Field- An Overview. (2012). International Journal of Pharmaceutical Sciences and Research. Retrieved January 8, 2026, from [\[Link\]](#)
- (PDF) Screening of Lipases for Enantioselective Hydrolysis. (n.d.). Amanote Research. Retrieved January 8, 2026, from [\[Link\]](#)

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## Sources

- 1. pharmanalmanac.com [pharmanalmanac.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Chirality and its Importance in Pharmaceutical Field- An Overview | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Enantioselectivity of Lipases and Other Synthetically...: Ingenta Connect [ingentaconnect.com]
- 8. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijeab.com [ijeab.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on imobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Immobilization for Lipase: Enhanced Activity and Stability by Flexible Combination and Solid Support | Semantic Scholar [semanticscholar.org]
- 18. Immobilization for Lipase: Enhanced Activity and Stability by Flexible Combination and Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. uma.es [uma.es]

- 23. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Directed evolution of *Candida antarctica* lipase B for kinetic resolution of profen esters | Semantic Scholar [semanticscholar.org]
- 28. research.manchester.ac.uk [research.manchester.ac.uk]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
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